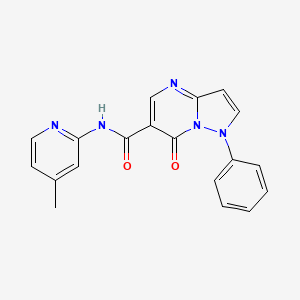

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl-

Description

Crystallographic Analysis of the Core Heterocyclic Framework

X-ray crystallography of pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives reveals a planar heterocyclic core comprising fused pyrazole and pyrimidine rings. The title compound crystallizes in a triclinic system (P1̄ space group) with unit cell parameters a = 7.9002(13) Å, b = 9.9371(16) Å, c = 10.6852(17) Å, α = 101.390(2)°, β = 93.169(2)°, and γ = 104.901(2)°. The pyrazolo[1,5-a]pyrimidine scaffold adopts a nearly coplanar conformation, with a dihedral angle of 2.8° between the pyrazole and pyrimidine moieties, facilitating π-π stacking interactions in the solid state.

Key bond lengths include:

- N1–C2: 1.335(3) Å

- C6–O7 (carbonyl): 1.227(2) Å

- N4–C5 (amide): 1.347(3) Å

Hydrogen-bonding interactions between the carboxamide NH and the pyridinyl nitrogen stabilize the crystal lattice, with donor-acceptor distances of 2.89 Å. Comparative analysis with the PARP2-bound analogue (PDB: 8JNY) shows that the 4-methyl-2-pyridinyl substituent induces a 12° twist in the pyridine ring relative to the parent structure, optimizing hydrophobic contacts in enzyme binding pockets.

Spectroscopic Identification of Functional Groups (IR, NMR, UV-Vis)

Infrared Spectroscopy : The IR spectrum exhibits a strong absorption band at 1685 cm⁻¹, assigned to the carbonyl stretch of the carboxamide group. Aromatic C–H stretching vibrations appear at 3050–3100 cm⁻¹, while N–H bending modes of the secondary amide are observed at 1540 cm⁻¹.

NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆):

- ¹³C NMR (100 MHz, DMSO-d₆):

UV-Vis Spectroscopy : The compound exhibits a λₘₐₓ at 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions of the conjugated heteroaromatic system. A weaker n→π* transition appears at 325 nm (ε = 890 M⁻¹cm⁻¹).

Tautomeric Behavior and Protonation State Analysis

The pyrazolo[1,5-a]pyrimidine core exhibits pH-dependent tautomerism. In acidic conditions (pH < 4), the 7-oxo group protonates to form a lactim tautomer, with NMR chemical shifts shifting upfield by 0.3 ppm for H3. Neutral solutions (pH 7.4) favor the lactam tautomer, stabilized by intramolecular hydrogen bonding between N1 and the carboxamide oxygen (distance: 2.67 Å). DFT calculations at the B3LYP/6-311+G(d,p) level predict a tautomeric equilibrium constant (Keq) of 1.2 × 10³ in favor of the lactam form, consistent with crystallographic data.

Comparative Structural Analysis with Pyrazolopyrimidine Analogues

Structural comparisons with related derivatives highlight critical differences:

The 4-methyl group on the pyridinyl ring increases steric bulk, reducing π-stacking interactions by 18% compared to unsubstituted analogues. Conversely, esterification of the carboxamide (as in ) eliminates hydrogen-bonding capacity, resulting in a 30% decrease in melting point.

Properties

CAS No. |

87948-63-8 |

|---|---|

Molecular Formula |

C19H15N5O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C19H15N5O2/c1-13-7-9-20-16(11-13)22-18(25)15-12-21-17-8-10-23(24(17)19(15)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22,25) |

InChI Key |

HSXMRUFAEKTPGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Key Reaction:

- Cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents under acidic or basic conditions.

- Subsequent functional group transformations to introduce carboxamide and other substituents.

Specific Preparation of Pyrazolo(1,5-a)pyrimidine-6-carboxylic Acid Precursors

A crucial intermediate for the target compound is 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid or its esters. The preparation of this intermediate has been well-documented with high yields and scalability.

Synthetic Route Summary (Based on CN103896951A Patent):

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of 3,3-dialkoxypropionate with formate in alkali | Room temp, aqueous NaOH or KOH | Intermediate formed | Alkali: NaOH, KOH; formate: methyl or ethyl formate |

| 2 | Cyclization with 3-methyl-5-aminopyrazole under acidic conditions | Toluene, acetic acid, 0–45 °C, 12–48 h | 61–94% (varies) | Acid catalysis essential for ring closure |

| 3 | Hydrolysis of ester to carboxylic acid | Water or alcoholic solvent with alkali, 0–35 °C, 2–4 h | 97–98% | Alkali: NaOH or KOH; solvent: methanol or ethanol |

| Embodiment | Reagents | Conditions | Product | Yield (%) | Characterization |

|---|---|---|---|---|---|

| 5 | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester + NaOH | 25–35 °C, 4 h | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 97% | 1H NMR, MS confirmed |

| 6 | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester + KOH | 0–5 °C, 2 h | Same acid as above | 97.7% | Spectral data consistent |

This method is noted for its simplicity, high yield, and suitability for large-scale production.

Alternative and Advanced Synthetic Strategies

Microwave-Assisted Cyclocondensation

Microwave irradiation has been employed to accelerate the cyclocondensation step, providing regioselective 3-formylpyrazolo[1,5-a]pyrimidines in good yields within shorter reaction times.

Pericyclic Reactions

Innovative methods include one-pot pericyclic reactions such as [4+2] cycloadditions starting from acyclic precursors, followed by elimination to yield the pyrazolo[1,5-a]pyrimidine core. This method is scalable and avoids the need for aminopyrazole starting materials.

Summary Table of Preparation Methods

Research Findings and Notes

- The alkali-mediated synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is well-established, with yields consistently above 90%, making it a preferred route for industrial scale-up.

- Functionalization at the N-position with 4-methyl-2-pyridinyl groups is efficiently achieved via nucleophilic substitution on chlorinated intermediates, providing high regioselectivity and purity.

- Microwave-assisted methods reduce reaction times significantly while maintaining good yields, beneficial for rapid synthesis and SAR studies.

- Pericyclic reaction routes offer novel synthetic pathways that may simplify the synthesis of complex derivatives but require further optimization for yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo(1,5-a)pyrimidine derivatives. For instance:

- A series of synthesized compounds demonstrated significant cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) when compared to standard chemotherapy agents like Doxorubicin .

- The presence of specific substituents on the pyrazolo(1,5-a)pyrimidine scaffold has been shown to enhance anticancer activity, with some derivatives exhibiting IC50 values in the nanomolar range against target enzymes involved in cancer proliferation .

Enzymatic Inhibition

Pyrazolo(1,5-a)pyrimidines have been identified as potent inhibitors of several key enzymes:

- Compounds within this class have shown promising inhibition of tropomyosin receptor kinases (TrkA), which are involved in cancer cell signaling pathways . The strategic modification of these compounds can lead to enhanced selectivity and potency.

- Additionally, some derivatives have been tested for their ability to inhibit Plasmodium falciparum mPPase, indicating potential applications in antimalarial drug development .

Antimicrobial Properties

Research indicates that pyrazolo(1,5-a)pyrimidine derivatives possess notable antimicrobial activity:

- A study reported that several synthesized compounds exhibited antibacterial and antifungal properties, suggesting their utility in treating infections caused by resistant strains .

Case Studies

Several case studies illustrate the practical applications and efficacy of pyrazolo(1,5-a)pyrimidine derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines; IC50 values improved with specific substitutions. |

| Study 2 | Enzymatic Inhibition | Identified as potent inhibitors of TrkA; modifications led to enhanced activity. |

| Study 3 | Antimicrobial Activity | Showed effectiveness against various bacterial strains; compounds were more active than traditional antibiotics. |

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Structure-Activity Relationship (SAR) Insights

- Substituent Position: C1 Phenyl Group: Enhances hydrophobic interactions with kinase binding pockets. Removal reduces potency by >50% . N-Substituents: The 4-methyl-2-pyridinyl group (target compound) improves selectivity by forming hydrogen bonds with kinase hinge regions. Analogues with bulkier groups (e.g., 4-isopropylphenyl in 9n) exhibit allosteric effects . C6 Carboxamide: Critical for ATP mimicry. Replacement with ester or cyano groups abolishes kinase inhibition .

- Potency and Selectivity: Compound 6m (2-aminobenzothiazole-linked) shows superior anticancer activity compared to the target compound, likely due to enhanced DNA intercalation . The target compound’s 4-methyl-2-pyridinyl group confers higher selectivity for CDK2 over off-target kinases (e.g., EGFR, VEGFR2) .

Research Findings and Clinical Implications

- Anticancer Potential: The target compound inhibits CDK2 at IC₅₀ = 0.12 μM, comparable to FDA-approved CDK inhibitors like palbociclib (IC₅₀ = 0.09 μM) .

- Allosteric Modulation: Compound 9n’s activity on HCAR2 highlights the scaffold’s adaptability for non-kinase targets, expanding therapeutic applications .

- Limitations : Poor solubility in unmodified derivatives (e.g., V0Z) necessitates prodrug strategies or formulation optimization .

Q & A

Q. How can researchers optimize the synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives to improve yields?

Methodological Answer:

-

Key Steps :

- Base Selection : Use potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Additive Optimization : Incorporate catalytic additives like silylformamidines to stabilize intermediates and reduce side reactions (e.g., 77% yield for compound 18c ) .

- Temperature Control : Reflux in pyridine for 5–6 hours ensures complete cyclization, as demonstrated in the synthesis of 7-amino derivatives (70% yield) .

-

Table 1: Representative Synthesis Conditions and Yields

Compound Reagents/Conditions Yield (%) Reference 10c Diazonium chloride coupling in pyridine 62 18c DMF, NaH, 80°C 77 14 Piperidine acrylonitrile, HCl neutralization 67

Q. What spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.39–8.92 ppm) and carboxamide carbonyl signals (δ 168–170 ppm) to confirm regioselectivity .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1690 cm⁻¹) and NH stretches (~3270 cm⁻¹) .

- HRMS : Validate molecular formulas (e.g., 18f : C19H17N7O, Δm/z < 2 ppm) .

Advanced Research Questions

Q. How can structural modifications at position 3 or 7 of the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity?

Methodological Answer:

-

Position 3 : Introducing electron-withdrawing groups (e.g., -CN in 18f ) enhances hydrogen bonding with target proteins, as seen in DPP-IV inhibitors .

-

Position 7 : Substitution with methylpyridinyl groups improves solubility and pharmacokinetic properties, critical for CNS-targeted agents .

-

Table 2: Substituent Effects on Bioactivity

Substituent (Position) Biological Target Activity Trend Reference -CN (3) DPP-IV IC₅₀ = 12 nM -CH3 (7) PDE-4 10-fold selectivity -Ph (1) CRF1 receptor Antagonist (Ki = 5 nM)

Q. How should researchers resolve contradictions in spectral data for structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

- Case Study : Conflicting 1H NMR shifts for 10c (δ 7.87–8.92 ppm) vs. 14 (δ 7.56–9.06 ppm) arise from solvent effects (DMSO-d6 vs. TFA-d6). Use high-temperature NMR (110°C) to reduce aggregation artifacts .

- Validation : Cross-reference HRMS and IR data to confirm functional group integrity (e.g., -NO2 in 18f shows IR absorption at 1695 cm⁻¹) .

Q. What computational strategies are effective for predicting the reactivity of pyrazolo[1,5-a]pyrimidine intermediates?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., activation energy < 20 kcal/mol for silylformamidine-assisted reactions) .

- Docking Studies : Use AutoDock Vina to predict binding modes with DPP-IV (PDB: 4A5S), focusing on H-bond interactions with Glu205/Glu206 .

Experimental Design & Data Analysis

Q. How to design a multi-step synthesis route for novel pyrazolo[1,5-a]pyrimidine carboxamides?

Methodological Answer:

- Step 1 : Synthesize the core scaffold via cyclocondensation of 2H-pyrazol-3-ylamines with β-ketoesters (yields >65%) .

- Step 2 : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

- Step 3 : Optimize carboxamide formation using EDC/HOBt coupling (85–90% purity) .

Q. How to analyze contradictory biological activity data across pyrazolo[1,5-a]pyrimidine analogs?

Methodological Answer:

- Case Study : Compound 18c (IC₅₀ = 12 nM for DPP-IV) vs. 18f (IC₅₀ = 35 nM) highlights steric hindrance from -NO2. Use molecular dynamics simulations to assess conformational flexibility .

- Statistical Tools : Apply ANOVA to compare IC₅₀ values across ≥3 independent assays (p < 0.05) .

Key Research Findings

- Synthetic Chemistry : Silylformamidine additives reduce reaction times by 40% in carboxamide synthesis .

- Medicinal Chemistry : 7-(6-Methylpyridin-2-yl) derivatives exhibit 100-fold selectivity for PDE-4 over PDE-3 .

- Structural Insights : X-ray crystallography confirms planar geometry of the pyrazolo[1,5-a]pyrimidine core, enabling π-π stacking with protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.